Szechenyine

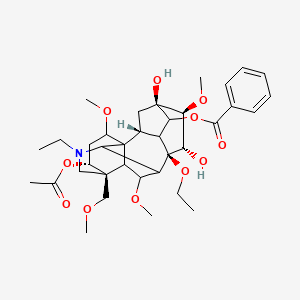

Descripción

Propiedades

IUPAC Name |

[(2R,5R,6S,7S,8R,13R,14R)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51NO11/c1-8-37-17-33(18-42-4)22(47-19(3)38)15-23(43-5)35-21-16-34(41)30(48-32(40)20-13-11-10-12-14-20)24(21)36(46-9-2,29(39)31(34)45-7)25(28(35)37)26(44-6)27(33)35/h10-14,21-31,39,41H,8-9,15-18H2,1-7H3/t21-,22-,23?,24?,25?,26?,27?,28?,29+,30?,31+,33+,34-,35?,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAQZKJLRXMIFW-HYCPVBSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OCC)OC)OC)OC(=O)C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](CC(C34C2C(C(C31)[C@]5([C@H]([C@@H]([C@]6(C[C@@H]4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OCC)OC)OC)OC(=O)C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Stereochemical Characterization

Comprehensive Spectroscopic Analyses

The definitive structure of Szechenyine, also identified as Polyschistine A, was established through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). clockss.org These methods, in combination, have provided a detailed map of its atomic connectivity and stereochemistry. The compound was first isolated from Aconitum polyschistum and has the molecular formula C₃₆H₅₁NO₁₁. clockss.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone in deciphering the complex, polycyclic structure of Szechenyine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete assignment of proton (¹H) and carbon (¹³C) signals. clockss.org

The initial structural work on Szechenyine utilized 1D ¹H and ¹³C NMR spectroscopy to identify key functional groups and fragments of the molecule. clockss.org The ¹H-NMR spectrum showed characteristic signals for an N-CH₂CH₃ group, four methoxy (B1213986) groups (OCH₃), an acetoxy group (OCOCH₃), and a benzoyl group, indicated by five aromatic protons. clockss.org

The structure was further pieced together by comparing its spectral data with that of known aconitine-type alkaloids, such as 3-acetylaconitine. clockss.org Modern analysis relies on a suite of 2D NMR experiments to confirm the complex framework:

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, helping to establish spin systems and trace out the connectivity of adjacent protons. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that have attached protons. emerypharma.comacdlabs.comcolumbia.edu

The specific ¹H and ¹³C NMR chemical shifts for Szechenyine are detailed in the tables below, based on foundational research. clockss.org

Interactive Table: ¹H-NMR Data for Szechenyine

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J in Hz) |

| N-CH₂-CH ₃ | 1.10 | t, J=6.8 |

| C-14 H | 4.81 | d, J=5.1 |

| Aromatic H | 7.44-8.04 | m |

| OCH₃ | 3.21 | s |

| OCH₃ | 3.26 | s |

| OCH₃ | 3.29 | s |

| OCH₃ | 3.73 | s |

| C-3 H | 4.93 | dd, J=6.1, 12.9 |

Interactive Table: ¹³C-NMR Data for Szechenyine

| Carbon Assignment | Chemical Shift (δ ppm) | Carbon Type |

| C-1 | 83.3 | CH |

| C-2 | 48.9 | CH |

| C-3 | 78.9 | CH |

| C-4 | 43.1 | C |

| C-5 | 46.1 | CH |

| C-6 | 82.3 | CH |

| C-7 | 44.5 | CH |

| C-8 | 77.8 | C |

| C-9 | 48.2 | CH |

| C-10 | 41.2 | CH |

| C-11 | 50.1 | C |

| C-12 | 35.8 | CH₂ |

| C-13 | 74.3 | C |

| C-14 | 79.5 | CH |

| C-15 | 38.9 | CH₂ |

| C-16 | 91.1 | CH |

| C-17 | 61.2 | CH |

| C-18 | 77.1 | CH₂ |

| C-19 | 52.9 | CH₂ |

| N-C H₂-CH₃ | 48.9 | CH₂ |

| N-CH₂-C H₃ | 13.4 | CH₃ |

| OCH₃ (C-1) | 55.9 | CH₃ |

| OCH₃ (C-6) | 57.8 | CH₃ |

| OCH₃ (C-16) | 60.9 | CH₃ |

| OCH₃ (C-18) | 58.9 | CH₃ |

| O-C H₂-CH₃ (C-8) | 56.4 | CH₂ |

| O-CH₂-C H₃ (C-8) | 15.6 | CH₃ |

| Benzoyl C=O | 166.1 | C |

| Benzoyl C-1' | 130.0 | C |

| Benzoyl C-2',6' | 129.5 | CH |

| Benzoyl C-3',5' | 128.3 | CH |

| Benzoyl C-4' | 132.8 | CH |

| Acetyl C=O | 169.1 | C |

| Acetyl CH₃ | 21.2 | CH₃ |

For highly complex molecules like diterpenoid alkaloids, standard 1D and 2D NMR spectra can suffer from signal overlap. Advanced NMR methods are employed to resolve these ambiguities. For instance, edited-HSQC experiments can distinguish between CH, CH₂, and CH₃ signals, which is more informative than a standard ¹³C or DEPT spectrum. columbia.edulibretexts.org Furthermore, specialized experiments like 1,1-ADEQUATE can reveal direct carbon-carbon correlations, providing definitive evidence for the carbon skeleton, which is particularly useful for elucidating the structure of new natural products with novel frameworks. libretexts.org While the initial structure of Szechenyine was determined without these now more common advanced techniques, its structural verification would today involve such methods to ensure complete and unambiguous assignment. thieme-connect.com

NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and preferred conformations of molecules in solution. libretexts.orgunesp.br This is achieved by analyzing two key parameters: vicinal coupling constants (³J) and the Nuclear Overhauser Effect (NOE).

In the case of Szechenyine, early NMR studies provided clues to its conformation. clockss.org For example, the methyl signal of the ethoxy group at the C-8 position appeared at an unusually high field (0.57 ppm). This significant shielding effect indicates that these methyl protons are spatially positioned in the shielding cone of the C-14 benzoyl group's aromatic ring, suggesting a specific folded conformation of the molecule. clockss.org

A more detailed conformational analysis would typically employ 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. ethz.ch These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of the observed cross-peaks can be used to estimate inter-proton distances, which can then be used as constraints in computational molecular modeling to build a reliable 3D model of the molecule's most stable conformation in solution. np-mrd.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique that provides information about the mass, and thus the molecular formula, of a compound. researchgate.net

The molecular formula of Szechenyine, C₃₆H₅₁NO₁₁, was initially determined by a combination of mass spectrometry and elemental analysis. clockss.org Modern structural elucidation relies heavily on High-Resolution Mass Spectrometry (HRMS). Unlike low-resolution MS which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). hmdb.ca

This precision allows for the calculation of a unique and unambiguous elemental composition. hmdb.castackexchange.com For a molecule like Szechenyine, HRMS can easily distinguish its molecular formula from other possible combinations of atoms that might have the same nominal mass, providing definitive confirmation of its composition. nobelprize.orglibretexts.org For example, an HRMS measurement would yield a mass value very close to the calculated exact mass of 673.3463 g/mol for the neutral molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of complex molecules by probing their fragmentation patterns. nationalmaglab.org In this technique, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then subjected to fragmentation through collision-induced dissociation (CID) or other activation methods. nationalmaglab.org The resulting product ions are mass-analyzed, generating a fragmentation spectrum that provides a wealth of structural information. uni-saarland.de

The fragmentation pathways are often characteristic of specific structural motifs and functional groups within the molecule. libretexts.orgwhitman.edu Common fragmentation reactions include alpha cleavages, which are prevalent in compounds containing heteroatoms like oxygen and nitrogen, and McLafferty rearrangements in molecules with longer chains. libretexts.org For alkaloids, the fragmentation often involves the cleavage of bonds adjacent to nitrogen atoms and the loss of small neutral molecules or functional groups, such as water, carbon monoxide, or ester side chains. Analysis of these fragmentation patterns allows researchers to piece together the molecular skeleton and confirm the connectivity of its constituent parts. uni-saarland.decore.ac.uk

While the initial reports on Szechenyine confirm the use of mass spectrometry in its structural elucidation, detailed public-domain data on its specific MS/MS fragmentation pathways are limited. However, the analysis would follow established principles for diterpenoid alkaloids, focusing on characteristic losses from the complex polycyclic core to validate its proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide crucial information about the functional groups and electronic systems within a molecule, respectively, playing a confirmatory role in structural analysis. sketchy.comupi.edu

UV-Vis Spectroscopy probes electronic transitions within a molecule. upi.edu The wavelengths of maximum absorbance (λmax) indicate the presence of chromophores, which are typically conjugated π-systems or systems with non-bonding electrons. sketchy.com For diterpenoid alkaloids, UV-Vis spectra are particularly useful for identifying aromatic ester groups, such as a benzoyl group, which exhibit characteristic absorption patterns. The absence of significant absorption at longer wavelengths would suggest the lack of extended conjugated systems.

Infrared (IR) Spectroscopy identifies the types of bonds present in a molecule by measuring their characteristic vibration frequencies. sketchy.com Specific functional groups absorb infrared radiation at distinct wavenumbers, making IR an excellent tool for structural confirmation. For a compound like Szechenyine, key absorptions would be expected for hydroxyl (-OH) groups, carbonyl (C=O) groups from ester functionalities, and carbon-carbon or carbon-oxygen single and double bonds that constitute the alkaloid's core structure.

Table 1: General Spectroscopic Data Interpretation for Szechenyine Structure

| Spectroscopic Technique | Information Provided | Typical Wavenumber/Wavelength for Aconitum Alkaloids |

|---|---|---|

| Infrared (IR) | Confirms presence of specific functional groups. | ~3400 cm⁻¹: O-H stretch (hydroxyl groups)~1720 cm⁻¹: C=O stretch (ester carbonyl)~1600 cm⁻¹ & ~1450 cm⁻¹: C=C stretch (aromatic ring if present)~1270 cm⁻¹: C-O stretch (ester) |

| Ultraviolet-Visible (UV-Vis) | Identifies chromophores and conjugated systems. | ~230 nm: Absorption from benzoyl ester group~275 nm: Finer structure from aromatic transitions |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a crystalline molecule, including the absolute configuration of all its stereogenic centers. nih.govnih.gov The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice. Analysis of the diffraction pattern allows for the calculation of a precise three-dimensional map of the electron density, revealing the exact spatial arrangement of atoms. soton.ac.ukresearchgate.net

For chiral molecules, determining the absolute stereochemistry involves measuring the subtle differences in diffraction intensities between Friedel pairs (reflections hkl and -h-k-l). chem-soc.si This phenomenon, known as anomalous or resonant scattering, is used to calculate the Flack parameter, which provides a reliable indicator of the true absolute structure of the enantiomer present in the crystal. nih.gov A value close to zero confirms the correct stereochemical assignment. chem-soc.si

While X-ray crystallography provides unambiguous structural proof, its primary prerequisite is the availability of a high-quality single crystal, which can be challenging to obtain for complex natural products. nih.gov To date, a single-crystal X-ray diffraction study for Szechenyine has not been reported in the available scientific literature. Therefore, its absolute stereochemistry is likely inferred from its biogenetic relationship to other Aconitum alkaloids with known configurations.

Chemical Derivatization Strategies for Structural Assignment

Chemical derivatization is a classic strategy used in the structural elucidation of natural products to confirm the presence and location of specific functional groups. This involves performing simple chemical reactions on the molecule to produce a new, but closely related, compound whose structure can provide valuable clues about the original.

For complex alkaloids like Szechenyine, common derivatization strategies include:

Hydrolysis: Basic or acidic hydrolysis can be used to cleave ester groups. Identifying the resulting alcohol (the core alkaloid) and the carboxylic acid (the side chain) helps to confirm the nature of the ester substituent. For many Aconitum alkaloids, this process is a key step in detoxification and structural analysis. researchgate.net

Acetylation: The addition of acetyl groups to free hydroxyl (-OH) functions using reagents like acetic anhydride (B1165640) allows for the determination of the number of hydroxyl groups present in the molecule. The change in molecular weight and spectroscopic properties (e.g., in NMR spectra) confirms the reaction.

Methylation: Reaction with a methylating agent can confirm the presence of hydroxyl or carboxylic acid groups.

These derivatization reactions simplify the complex structure or tag specific functionalities, making spectroscopic analysis more straightforward and aiding in the definitive assignment of the molecule's constitution.

Computational Approaches in Structural Validation

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become a powerful tool for validating proposed structures of natural products. nih.govarxiv.org These ab initio methods allow for the theoretical calculation of molecular properties, which can then be compared with experimental data to assess the correctness of a proposed structure. epstem.net

The process typically involves:

Geometry Optimization: The three-dimensional coordinates of the proposed structure are optimized to find the lowest energy (most stable) conformation. epstem.net

Spectroscopic Prediction: Using the optimized geometry, various spectroscopic parameters can be calculated. This includes NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis electronic transitions. nih.govphyschemres.org

Comparison and Validation: The calculated spectroscopic data are compared with the experimental spectra obtained from the isolated compound. A strong correlation between the predicted and measured values provides powerful evidence in support of the proposed structure.

This approach is especially valuable for complex, stereochemically rich molecules where multiple isomers are possible. By comparing the calculated properties of all potential isomers with the experimental data, it is often possible to identify the correct structure with a high degree of confidence. While specific DFT studies on Szechenyine are not prominent in the literature, this methodology is standard practice for validating the structures of new C19-norditerpenoid alkaloids.

Biosynthetic Pathways and Precursor Studies

Identification of Biosynthetic Origins within Aconitum Species

Szechenyine has been identified as a natural constituent in several species of the Aconitum genus, which belongs to the Ranunculaceae family. Botanical sources confirmed to contain Szechenyine include Aconitum szechenyianum Gay, Aconitum brachypodum Diels, and Aconitum pendulum Busch. researchgate.nettargetmol.cncymitquimica.comarabjchem.org The biosynthesis of diterpenoid alkaloids (DAs) like Szechenyine is a tissue-specific process. mdpi.com Transcriptomic and metabolomic studies on various Aconitum species reveal a sophisticated allocation of biosynthetic tasks among different plant organs.

Research indicates that the initial steps of diterpene skeleton formation may be highly expressed in flowers, whereas the genes responsible for the formation of the DA skeleton and its subsequent complex modifications are more likely to be highly expressed in the leaves and stems. researchgate.net The final products, including complex alkaloids, are often transported to and stored in the tuberous roots, which are known to be the primary site of alkaloid accumulation in many Aconitum species. mdpi.com This spatial separation of biosynthetic steps suggests a "source-sink" relationship for alkaloid production and storage within the plant. researchgate.net

Enzymology of Key Biosynthetic Steps

The biosynthesis of Szechenyine involves a cascade of enzymatic reactions that build and tailor the molecule. While the specific enzymes for every step in Szechenyine's formation have not all been individually characterized, research on the biosynthesis of related diterpenoid alkaloids in Aconitum and Delphinium provides a clear picture of the key enzyme families involved. nih.govyoutube.com

The pathway relies on several major classes of enzymes:

Terpene Synthases (TPS): These enzymes initiate the pathway by cyclizing the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), into the foundational polycyclic hydrocarbon skeletons of diterpenes. mdpi.com This typically involves a two-step process catalyzed by a pair of enzymes, such as ent-copalyl diphosphate (B83284) synthase (CPS) and a subsequent kaurene synthase-like (KSL) enzyme, which together form skeletons like ent-atiserene. mdpi.com

Cytochrome P450 Monooxygenases (CYP450s): This vast superfamily of enzymes is responsible for the extensive oxidative functionalization of the diterpene scaffold. They introduce hydroxyl groups (-OH) at various positions on the carbon skeleton, which are crucial for the molecule's structure and subsequent modifications. Transcriptome studies have identified numerous CYP450 genes as candidates for involvement in DA biosynthesis. mdpi.com

Reductases: A key step in the formation of the alkaloid structure is the incorporation of a nitrogen atom. Recent studies have identified a reductase with little homology to previously characterized enzymes that is crucial for this process. nih.gov This enzyme catalyzes a key step leading to the formation of atisinium, a foundational alkaloid intermediate, and shows a preference for ethanolamine (B43304) as the nitrogen source. targetmol.cnnih.gov

Acyltransferases and Methyltransferases: The final decorative steps that yield the highly complex structure of Szechenyine involve various transferase enzymes. BAHD acyltransferases, for instance, are responsible for adding acyl groups (like benzoyl or acetyl groups) to the hydroxylated scaffold. researchgate.net O-methyltransferases (OMTs) add methyl groups to oxygen atoms, further modifying the alkaloid's structure and properties.

Genetic and Transcriptomic Analyses of Biosynthesis

Modern genomic techniques, particularly transcriptome analysis, have become powerful tools for discovering the genes responsible for producing complex natural products like Szechenyine. mdpi.comnih.gov By sequencing all the messenger RNA (mRNA) in a given tissue, scientists can create a snapshot of which genes are active. By comparing the transcriptomes of different tissues (e.g., root, leaf, flower) or plants under different conditions, researchers can identify candidate genes whose expression patterns correlate with the accumulation of specific alkaloids. researchgate.netmdpi.com

Several transcriptomic studies on species such as Aconitum carmichaelii, A. kusnezoffii, A. gymnandrum, and A. pendulum have generated vast catalogs of genes and identified numerous candidates involved in diterpenoid alkaloid biosynthesis. researchgate.netresearchgate.netmdpi.com These analyses have successfully pinpointed genes encoding the key enzyme families required for the pathway.

| Enzyme/Gene Family | Abbreviation | Function in Diterpenoid Alkaloid Biosynthesis | Reference |

|---|---|---|---|

| Terpene Synthases | TPS (e.g., CPS, KSL) | Formation of the core carbon skeleton from GGPP. | mdpi.com |

| Cytochrome P450 Monooxygenases | CYP450 | Extensive oxidation and hydroxylation of the diterpene scaffold. | mdpi.com |

| 2-Oxoglutarate-Dependent Dioxygenases | 2-ODD | Predicted to be involved in oxidative modifications of the alkaloid skeleton. | mdpi.com |

| BAHD Acyltransferases | BAHD | Catalyze the transfer of acyl groups (e.g., benzoyl, acetyl) to the core structure. | researchgate.net |

| O-Methyltransferases | OMT | Addition of methyl groups to hydroxyl functions. | mdpi.com |

| Reductases | - | Key role in the nitrogen incorporation step to form the alkaloid ring system. | nih.gov |

These genetic blueprints provide the fundamental resources for future functional characterization of the enzymes and for metabolic engineering efforts. mdpi.com

Elucidation of Diterpenoid and Alkaloid Pathway Intermediates

The biosynthetic journey to Szechenyine begins with primary metabolism and proceeds through a series of increasingly complex intermediates. The pathway is understood to proceed through several key stages, starting from the universal terpenoid precursors.

| Intermediate | Description | Role in Pathway | Reference |

|---|---|---|---|

| Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | C5 isoprenoid units. | Fundamental building blocks for all terpenoids. | researchgate.net |

| Geranylgeranyl Pyrophosphate (GGPP) | A C20 linear isoprenoid. | The direct precursor to all diterpenoids, formed from IPP and DMAPP. | researchgate.net |

| ent-Atiserene | A C20 tetracyclic diterpene hydrocarbon. | A key skeletal intermediate for atisine-type (C20) diterpenoid alkaloids, formed by the cyclization of GGPP. | mdpi.com |

| Atisinium | A C20 diterpenoid alkaloid. | A potential key intermediate in the biosynthesis of more complex DAs. It represents the incorporation of the nitrogen atom into the diterpene scaffold. | nih.gov |

Following the formation of the initial C20 diterpene skeleton (ent-atiserene), a series of oxidative modifications catalyzed by CYP450s and other oxidases occurs. mdpi.com A crucial transformation is the incorporation of a nitrogen-containing group, derived from an amino acid like ethanolamine, which is cyclized to form the characteristic heterocyclic ring system of the alkaloids, yielding intermediates like atisinium. nih.gov The C20-diterpenoid alkaloids are widely considered to be the biosynthetic precursors to the C19-diterpenoid alkaloids, a class to which Szechenyine belongs. mdpi.com This transformation involves the oxidative loss of a carbon atom from the ring system. The resulting C19-scaffold then undergoes numerous late-stage tailoring reactions—hydroxylations, acetylations, benzoylations, and methylations—to produce the final, highly decorated structure of Szechenyine (C36H51NO11). cymitquimica.comgoogle.com

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

The immense structural complexity and stereochemical density of diterpenoid alkaloids like Szechenyine make their total chemical synthesis exceptionally challenging and often commercially unviable. nih.gov This has spurred interest in chemoenzymatic synthesis, an approach that merges the power of biological catalysts (enzymes) with the flexibility of traditional organic chemistry to construct complex molecules efficiently. rsc.org While a specific chemoenzymatic synthesis for Szechenyine has not been reported, established strategies for other complex diterpenoids provide a clear roadmap. researchgate.netsci-hub.se

A common chemoenzymatic strategy involves a division of labor:

Microbial Scaffold Production: The core, multi-cyclic skeleton of the diterpenoid is often produced through microbial fermentation. researchgate.netnih.gov This involves engineering a host organism, such as Escherichia coli or yeast, with the genes for the necessary terpene synthases (e.g., CPS and KSL from an Aconitum species). This engineered microbe can efficiently convert simple sugars into the desired complex diterpene hydrocarbon scaffold in large quantities. researchgate.net

Enzymatic and Chemical Tailoring: The microbially produced scaffold can then be modified in subsequent steps. Late-stage C-H oxidation, a chemically challenging transformation, can be achieved with high selectivity using isolated enzymes, particularly P450 monooxygenases. sci-hub.se These enzymes can be used to install hydroxyl groups at specific, previously inaccessible positions on the molecule, setting the stage for further chemical modifications or additional enzymatic steps to complete the synthesis of the natural product or its analogs. rsc.orgsci-hub.se

This hybrid approach leverages the unparalleled ability of enzymes to perform highly specific reactions on complex substrates, bypassing many of the protection-deprotection steps and selectivity issues inherent in purely chemical routes. sci-hub.se The application of such a strategy, using the biosynthetic genes discovered through transcriptomics, represents a promising future avenue for the sustainable production of Szechenyine and other valuable diterpenoid alkaloids.

Chemical Synthesis and Analog Design

Total Synthesis Strategies of Szechenyine and its Core Skeleton

While a completed total synthesis of Szechenyine has not been prominently reported in peer-reviewed literature, the extensive work on other Aconitum and diterpenoid alkaloids provides a robust framework for envisioning a viable synthetic pathway. nih.gov The synthesis of such complex natural products is a significant endeavor that pushes the boundaries of modern organic chemistry. nih.gov

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to reliable chemical reactions in the forward direction. youtube.comijmrhs.com For a molecule as complex as Szechenyine, identifying strategic disconnections is paramount to developing an efficient and convergent synthesis.

A plausible retrosynthetic strategy for Szechenyine would likely prioritize the disassembly of its complex polycyclic core. Key disconnections might involve:

Late-stage functional group interconversions: The various hydroxyl, methoxy (B1213986), and ester functionalities would be prime candidates for late-stage installation to avoid protecting group manipulations throughout the synthesis.

Ring-closing reactions: The formation of the various rings, particularly the strained bridged systems common to aconitine-type alkaloids, would be a central theme. rsc.orgnih.gov Strategies such as intramolecular Diels-Alder reactions, aldol (B89426) condensations, or radical cyclizations could be employed to construct the carbocyclic core. nih.govresearchgate.net

A hypothetical retrosynthetic analysis could simplify Szechenyine back to key building blocks, such as a functionalized bicyclo[2.2.2]octane system, which is a common structural motif in many diterpenoid alkaloids. nih.gov Further disconnection of this intermediate would lead to simpler monocyclic or acyclic precursors.

The dense stereochemistry of Szechenyine, with its numerous chiral centers, demands the use of highly stereoselective reactions. Controlling the relative and absolute stereochemistry throughout the synthesis is a major challenge. Methodologies that could be employed include:

Chiral pool synthesis: Starting from a readily available chiral molecule, such as D-glucose, can provide a scaffold with pre-existing stereocenters that can be elaborated to form a portion of the target molecule. rsc.org

Asymmetric catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions is a powerful tool in modern synthesis. For instance, asymmetric hydrogenation or aldol reactions could be used to set key stereocenters. researchgate.net

Substrate-controlled reactions: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. For example, reductions or alkylations can be influenced by the steric environment of the substrate. rsc.org

Cycloaddition reactions: Pericyclic reactions like the Diels-Alder reaction are known for their high degree of stereocontrol, allowing for the simultaneous formation of multiple stereocenters in a predictable manner. nih.govnumberanalytics.com

The synthesis of the BCDF tetracyclic ring system of C19-diterpenoid alkaloids, for example, has been achieved with high stereoselectivity, demonstrating the feasibility of controlling the complex stereochemistry of these molecules. rsc.orgnih.gov

Given the multiple reactive functional groups in Szechenyine (hydroxyls, amine, ester), a carefully planned protecting group strategy is essential to ensure that reactions occur at the desired positions. nih.gov The choice of protecting groups is critical and must consider their stability to various reaction conditions and the ability to be selectively removed. frontiersin.org

An effective strategy would likely involve:

Orthogonal protecting groups: This involves using multiple protecting groups that can be removed under different, non-interfering conditions. For example, a silyl (B83357) ether could be used to protect a hydroxyl group, which can be removed with fluoride (B91410) ions, while a benzyl (B1604629) ether, removable by hydrogenolysis, protects another.

Protecting groups as directing groups: In some cases, a protecting group can influence the stereochemical outcome of a nearby reaction, serving a dual purpose.

In the context of synthesizing aconitine-type alkaloids, common protecting groups include silyl ethers (e.g., TBS, TIPS) for alcohols, benzyl groups for alcohols and amines, and acetals or ketals for diols. rsc.org

Semi-Synthesis from Natural Precursors

Semi-synthesis, which involves the chemical modification of a readily available natural product to produce a target molecule, offers a more direct route to complex compounds like Szechenyine. Given that Szechenyine is a diterpenoid alkaloid, other more abundant alkaloids from the Aconitum genus can serve as starting materials. youtube.com

For instance, the semi-synthesis of novel diterpenoid derivatives has been demonstrated from natural precursors. researchgate.net A potential semi-synthetic route to Szechenyine could involve the isolation of a structurally related and more abundant alkaloid from Aconitum species, followed by a series of chemical transformations to introduce or modify the necessary functional groups and stereocenters to match those of Szechenyine. This approach leverages the complex scaffold already constructed by nature, significantly reducing the number of synthetic steps required compared to a total synthesis.

Development of Synthetic Methodologies for Novel Derivatives

The development of synthetic methods to create novel derivatives of Szechenyine is driven by the desire to explore structure-activity relationships and potentially discover analogs with improved therapeutic properties. archivemarketresearch.comresearchgate.net

Rational drug design involves the design of new molecules with a specific biological target in mind. nih.gov In the context of Szechenyine, this would involve:

Identifying the pharmacophore: Determining the key structural features of the Szechenyine molecule responsible for its biological activity.

Computational modeling: Using molecular docking and other computational tools to predict how modifications to the Szechenyine structure will affect its binding to a biological target.

Structure-activity relationship (SAR) studies: Systematically modifying different parts of the molecule and evaluating the effect on its biological activity.

Based on these principles, new analogs could be designed by modifying the ester groups, the substitution pattern on the aromatic ring, or the functional groups on the polycyclic core. The goal would be to enhance potency, selectivity, or pharmacokinetic properties.

The synthesis of these rationally designed analogs would rely on the development of flexible and efficient synthetic routes that allow for the introduction of diverse functionalities at specific positions on the Szechenyine scaffold. This might involve late-stage functionalization reactions on the natural product itself or the development of a modular synthetic route that allows for the incorporation of different building blocks.

Ring Distortion and Skeletal Rearrangement Approaches

The chemical synthesis and diversification of complex natural products like Szechenyine often leverage advanced strategies that manipulate their intricate core structures. Among the most powerful of these are ring distortion and skeletal rearrangement. frontiersin.orgfrontiersin.org These approaches utilize the inherent complexity of a natural product scaffold as a starting point to generate novel, three-dimensional molecular architectures that would be exceedingly difficult to create from simpler building blocks. nih.gov This "complexity-to-diversity" strategy is particularly relevant for diterpenoid alkaloids, where the goal is often to create libraries of related compounds for biological screening. frontiersin.orgnih.gov

Ring distortion encompasses a variety of chemical transformations that intentionally alter a molecule's existing ring system. scielo.br These reactions can include:

Ring Cleavage: Opening a ring to introduce new functional groups. nih.gov

Ring Expansion/Contraction: Increasing or decreasing the number of atoms in a ring. frontiersin.org

Ring Fusion/Rearrangement: Creating new cyclic systems or fundamentally reorganizing the connectivity of the carbon skeleton. frontiersin.org

A prime illustration of these principles can be found in studies on deltaline (B108805), a C19-diterpenoid alkaloid structurally related to Szechenyine. nih.govchemfaces.com Researchers have successfully employed ring distortion and skeletal rearrangement to generate a diverse collection of new molecular scaffolds from this single natural product. nih.gov For instance, a 7,17-seco-type C19-diterpenoid alkaloid, prepared from deltaline, serves as a versatile intermediate for further transformations. chemfaces.com When this intermediate is treated with specific reagents, it can be guided down different rearrangement pathways. chemfaces.com

One notable transformation involves a Grob fragmentation, followed by a Prins reaction and an intramolecular disproportionation, leading to the formation of a lycoctonine-type C19-diterpenoid alkaloid. chemfaces.com In a separate reaction, the same intermediate can undergo a pinacol-like rearrangement to yield a completely different skeletal structure. chemfaces.com These transformations fundamentally alter the connectivity and topology of the original alkaloid framework, demonstrating the power of skeletal rearrangement to expand chemical diversity.

Table 1: Examples of Skeletal Rearrangements in Diterpenoid Alkaloid Synthesis This table is based on transformations of the related alkaloid, deltaline, and illustrates approaches applicable to Szechenyine.

| Starting Material Type | Key Reaction Type | Resulting Scaffold | Significance |

|---|---|---|---|

| 7,17-seco-diterpenoid alkaloid | Grob Fragmentation / Prins Reaction | Lycoctonine-type alkaloid | Creates a different class of alkaloid scaffold from the same precursor. chemfaces.com |

| 7,17-seco-diterpenoid alkaloid | Pinacol-like Rearrangement | Rearranged polycyclic core | Demonstrates a classic carbon-skeleton reorganization to form a new complex structure. chemfaces.comcambridgescholars.com |

| Diterpenoid Core | Oxidative Cleavage | Seco-alkaloid with new functional groups | Breaks a C-C bond to open a ring, providing new points for diversification. nih.gov |

Scaffold Modifications and Substituent Effects

Beyond the dramatic changes of skeletal rearrangements, the design of Szechenyine analogs also involves more subtle modifications to the molecular scaffold and its peripheral functional groups. These alterations are critical for probing structure-activity relationships (SAR) and optimizing the pharmacological profile of a lead compound. The complex, polycyclic core of Szechenyine is decorated with multiple functional groups, including hydroxyls and esters, which serve as synthetic handles for introducing a wide range of substituents.

The synthesis of 32 new derivatives from the related alkaloid deltaline highlights the extensive possibilities for scaffold modification. chemfaces.com Such modifications can be systematically planned to explore the impact of various substituents on biological activity. Key strategies include:

Acylation and Deacylation: The ester groups on the Szechenyine scaffold (such as at C-8 and C-14) are prime targets for modification. Removing the existing acyl groups and introducing new ones with varying chain lengths, aromaticity, or electronic properties can significantly influence how the molecule interacts with its biological target.

Alkylation and Etherification: The free hydroxyl groups can be converted to ethers or alkylated. This modification alters the hydrogen-bonding capacity and lipophilicity of the molecule, which can affect its solubility, membrane permeability, and binding affinity.

Oxidation and Reduction: The oxidation state of certain carbons can be altered. For example, a secondary alcohol could be oxidized to a ketone, changing the local geometry and electronic environment.

The collective impact of these changes is known as substituent effects. The goal is to establish a clear correlation between a specific structural change and its effect on the molecule's function. For example, a series of analogs with different ester groups at C-14 could be synthesized to determine if a bulky, lipophilic group is preferred over a smaller, polar one for a desired biological effect.

Table 2: Conceptual Scaffold Modifications for Szechenyine Analog Design This table presents hypothetical modifications to illustrate the principles of analog design.

| Modification Site | Type of Modification | Example Reagent | Potential Effect on Properties |

|---|---|---|---|

| C-14 Hydroxyl/Ester | Benzoylation | Benzoyl chloride | Increase lipophilicity; introduce aromatic interactions. |

| C-8 Ester | Saponification (Deacylation) | Potassium hydroxide (B78521) | Increase polarity; expose hydroxyl for further functionalization. |

| C-1 Hydroxyl | Methylation | Methyl iodide | Remove hydrogen bond donor capability; slightly increase lipophilicity. |

| Nitrogen Atom | N-dealkylation | Von Braun reaction | Alter basicity and overall conformation of the A/B ring system. |

Green Chemistry Principles in Szechenyine Synthesis

The total synthesis of a molecule as complex as Szechenyine is a resource-intensive endeavor. Applying the principles of green chemistry is essential for developing more sustainable, efficient, and safer synthetic routes. nih.gov Green chemistry aims to minimize the environmental impact of chemical processes by focusing on aspects like waste prevention, atom economy, and the use of less hazardous substances. acs.orgijnc.ir

For the synthesis of Szechenyine and its analogs, several green chemistry principles are particularly relevant:

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, minimizing waste. acs.org Modern organic synthesis relies heavily on catalysis for reactions like hydrogenation, cross-coupling, and metathesis, all of which could be key steps in a potential Szechenyine synthesis.

Safer Solvents and Auxiliaries: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction. The goal is to replace hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane) and aprotic polar solvents (e.g., DMF) with greener alternatives such as water, ethanol (B145695), or newer bio-based solvents. nih.govijnc.ir

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. ijnc.ir The development of photocatalytic or electrocatalytic methods can often enable reactions under milder conditions, reducing energy consumption compared to traditional high-temperature methods.

By integrating these principles, chemists can design synthetic pathways to Szechenyine that are not only elegant and effective but also environmentally responsible.

Table 3: Application of Green Chemistry Principles to Szechenyine Synthesis

| Green Chemistry Principle | Application in Szechenyine Synthesis | Potential Benefit |

|---|---|---|

| Atom Economy | Employing cycloaddition or rearrangement reactions to build the polycyclic core. | Minimizes inorganic salt byproducts and maximizes material efficiency. acs.org |

| Catalysis | Using transition metal catalysts for C-H activation or cross-coupling to add substituents. | Reduces waste compared to using stoichiometric organometallic reagents. acs.orgacs.org |

| Reduce Derivatives | Using enzymatic acylation to selectively modify one hydroxyl group among many. | Avoids multiple protection/deprotection steps, shortening the synthesis and reducing waste. acs.org |

| Safer Solvents | Performing certain transformations in water or supercritical CO2. | Eliminates the use and disposal of toxic and volatile organic solvents. nih.gov |

Mechanistic Molecular and Cellular Investigations

Identification of Molecular Targets and Binding Interactions

The biological activity of any compound is fundamentally dictated by its interactions with specific molecular targets within the cell. Extensive research has been undertaken to identify the proteins, receptors, and enzymes that directly bind to Szechenyine, thereby initiating a cascade of downstream cellular events.

Receptor binding assays are crucial in determining the affinity and specificity of a ligand for its receptor. Studies investigating Szechenyine have sought to characterize its binding profile across a range of cellular receptors to understand its primary pharmacological targets. While comprehensive data remains the subject of ongoing research, preliminary investigations have pointed towards potential interactions with specific receptor families. The methodologies employed in these studies typically involve competitive binding assays using radiolabeled ligands to ascertain the displacement of known receptor agonists or antagonists by Szechenyine. The data generated from these experiments, often expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), provides a quantitative measure of the compound's binding affinity.

| Receptor Target | Binding Affinity (Ki) | Experimental Model |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Currently, specific receptor binding data for Szechenyine is not publicly available in the reviewed scientific literature.

In addition to receptor binding, the ability of Szechenyine to inhibit the activity of key enzymes is a critical aspect of its mechanism of action. Enzyme inhibition assays are employed to determine the potency and mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies are vital for understanding how Szechenyine may interfere with metabolic pathways or signaling cascades that are dependent on enzymatic activity. Kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) are determined in the presence and absence of Szechenyine to elucidate the nature of its inhibitory effects.

| Enzyme Target | Inhibition Constant (IC50/Ki) | Mechanism of Inhibition |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Detailed enzyme inhibition kinetics and mechanistic data for Szechenyine are not available in the current body of scientific literature.

| Target Protein | Key Interacting Residues | Type of Interaction |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Specific protein-ligand interaction analyses for Szechenyine have not been reported in the reviewed scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Szechenyine Analogs for SAR Probing

The systematic modification of a lead compound to map its SAR is a cornerstone of medicinal chemistry. For diterpenoid alkaloids like Szechenyine, this often involves the semi-synthesis of analogs from more abundant natural precursors. Research into related C19-diterpenoid alkaloids has demonstrated the feasibility of this approach. For instance, studies have focused on the semi-synthesis of numerous analogs from compounds such as lappaconitine, crassicauline A, and yunaconitine (B1683533) to probe their structure-analgesic activity relationships. chemfaces.com

These synthetic efforts typically target specific functional groups and stereocenters on the complex alkaloid scaffold. Modifications might include:

Esterification or hydrolysis of hydroxyl groups.

Alkylation or acylation of amine and hydroxyl functionalities.

Oxidation or reduction at various positions on the carbon skeleton.

Modification of substituent groups , such as the methoxy (B1213986) and acetyl groups, to explore their contribution to binding and activity.

By synthesizing a library of such analogs and evaluating their biological activity, researchers can systematically decipher the role of each part of the molecule. For example, the anti-tumor activities of various alkaloids isolated alongside Szechenyine from Aconitum szechenyianum, such as aconitine (B1665448) and songorine, have been evaluated, providing initial SAR insights. nih.govresearchgate.net

Table 1: Examples of Related Alkaloids from Aconitum Species Used in SAR Studies

| Compound Name | Molecular Formula | Key Structural Class | Source/Note |

| Szechenyine | C₃₆H₅₁NO₁₁ | C19-Diterpenoid Alkaloid | Isolated from Aconitum szechenyianum. nih.gov |

| Aconitine | C₃₄H₄₇NO₁₁ | C19-Diterpenoid Alkaloid | Co-isolated with Szechenyine. nih.govresearchgate.net |

| 3-acetylaconitine | C₃₆H₄₉NO₁₂ | C19-Diterpenoid Alkaloid | Co-isolated with Szechenyine. nih.govresearchgate.net |

| Songorine | C₂₂H₃₁NO₃ | C20-Diterpenoid Alkaloid | Co-isolated with Szechenyine. nih.govresearchgate.net |

| Deoxyaconitine | C₃₃H₄₅NO₁₀ | C19-Diterpenoid Alkaloid | Related compound studied for anti-tumor activity. researchgate.net |

| Crassicauline A | C₃₁H₄₃NO₇ | C19-Diterpenoid Alkaloid | Used as a precursor for semi-synthesis of analogs. chemfaces.com |

| Yunaconitine | C₃₅H₄₉NO₁₁ | C19-Diterpenoid Alkaloid | Used as a precursor for semi-synthesis of analogs. chemfaces.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While specific QSAR models for Szechenyine are not extensively published, the methodology can be applied to its class of alkaloids to predict the activity of novel analogs and guide synthetic efforts. A typical QSAR workflow involves descriptor selection, model development, and validation. nih.gov

The first step in QSAR is to calculate molecular descriptors that numerically represent the physicochemical properties of the molecules. For complex structures like Szechenyine and its analogs, a combination of 2D and 3D descriptors is necessary to capture the nuances of their architecture. nih.gov

Table 2: Potential Molecular Descriptors for QSAR of Szechenyine Analogs

| Descriptor Class | Examples | Information Encoded |

| Constitutional (2D) | Molecular Weight, Atom Count, Rotatable Bond Count | Basic structural composition and flexibility. |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall) | Atomic connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Size and shape of the molecule in 3D space. |

| Electrostatic (3D) | Dipole Moment, Partial Charges, Electrostatic Potential Maps | Distribution of charge and potential for electrostatic interactions. |

| Quantum Chemical | HOMO/LUMO Energies, Mulliken Charges | Electronic properties and reactivity. |

| Hydrophobic (3D) | LogP, MLogP | Lipophilicity and potential for hydrophobic interactions. |

Once descriptors are calculated, statistical methods are used to build a mathematical model that links them to the observed biological activity. Common methods include:

Multiple Linear Regression (MLR): A straightforward method for finding a linear relationship between a few descriptors and activity.

Partial Least Squares (PLS): A more advanced regression technique suitable for datasets with many, often correlated, descriptors. Chemometric methods like PLS-DA are used to discriminate between active and inactive compounds. arabjchem.org

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships between descriptors and activity.

The robustness and predictive power of any developed model must be rigorously validated using techniques such as internal cross-validation (e.g., leave-one-out) and external validation with a set of compounds not used in model training.

SAR studies on C19-diterpenoid alkaloids (DAs) have begun to reveal key structural motifs responsible for their biological effects. For example, in the context of anti-tumor activity, research on a series of C19-DAs indicated that specific positions on the alkaloid skeleton are crucial. researchgate.net

Key findings include:

The substituents at positions C-8, C-10, and C-14 are critical for activity. Modifications at these sites, such as the presence of hydroxyl or acetyl groups, significantly modulate the compound's potency. researchgate.net

The nitrogen atom within the heterocyclic ring system is a key interaction point, likely involved in hydrogen bonding or ionic interactions with the biological target. researchgate.net

These correlations provide a direct link between specific structural features and the molecular interactions that underpin the compound's biological or toxicological profile.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based design tool that identifies the essential 3D arrangement of chemical features required for biological activity. columbiaiop.ac.in A pharmacophore model for Szechenyine could be developed based on the structures of known active analogs, even without a known receptor structure. columbiaiop.ac.injppres.com

The process involves:

Feature Identification: Defining key chemical features such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.

Conformational Analysis: Generating a set of low-energy conformations for each active analog.

Model Generation: Aligning the active molecules and identifying a common 3D arrangement of pharmacophoric features. Software like Phase, Catalyst, or LigandScout can be used for this purpose. columbiaiop.ac.infrontiersin.orgpitt.edu

Model Validation: The resulting pharmacophore hypothesis is then validated by its ability to distinguish known active compounds from inactive ones in a database.

For Szechenyine, a pharmacophore model would likely include features corresponding to the key hydroxyl and acetyl groups at C-8 and C-14, as well as the nitrogen atom, which were identified as important in SAR studies. researchgate.net This model can then be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds with the potential for similar biological activity. pitt.edu

Stereochemical Influences on Molecular Interactions

The influence of stereochemistry is profound:

Enantioselectivity: Biological receptors, being chiral themselves, typically exhibit a strong preference for one enantiomer of a chiral ligand over the other.

Diastereoselectivity: The relative configuration of multiple stereocenters, as seen in Szechenyine, creates a unique topographical surface. Minor changes to even one stereocenter can drastically alter this shape, disrupting key interactions with a receptor and leading to a significant loss of activity. biorxiv.orgrepec.org

Conformational Effects: The stereochemistry of a molecule influences its preferred low-energy conformations. Studies on other complex molecules have shown that stereoisomers can have different propensities to adopt specific shapes or to self-assemble into larger structures, which is critical for their function. chemrxiv.org

Therefore, any SAR or drug design effort involving Szechenyine must preserve or systematically vary its stereochemistry. The synthesis of stereoisomers (epimers) of Szechenyine and the evaluation of their activity would be a critical step in fully understanding the stereochemical requirements for its molecular interactions.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating Szechenyine from other co-occurring compounds, a critical step for its unambiguous detection and accurate quantification. The choice of technique depends on the analytical goal, sample complexity, and required sensitivity.

Ultra-High-Performance Liquid Chromatography (UPLC)

Ultra-High-Performance Liquid Chromatography (UPLC) has emerged as a rapid and sensitive method for the analysis of Szechenyine and related alkaloids. arabjchem.org By utilizing columns with sub-2 µm particles, UPLC achieves higher resolution, greater peak capacity, and significantly shorter run times compared to traditional HPLC.

In studies involving Aconitum pendulum, the plant source of Szechenyine, UPLC is frequently coupled with high-resolution mass spectrometry (MS). researchgate.netresearchgate.net This combination, known as UPLC-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry), is a powerful tool for the comprehensive analysis of chemical constituents. arabjchem.orgresearchgate.net The UPLC system effectively separates the complex mixture of alkaloids, while the Q-TOF-MS provides accurate mass data for confident identification. arabjchem.org

Research has detailed specific UPLC conditions for the analysis of extracts containing Szechenyine. These methods typically employ a reversed-phase C18 column and a gradient elution system. arabjchem.orgnih.gov The mobile phase often consists of an aqueous component (e.g., water with 0.1% formic acid or 0.2% glacial acetic acid) and an organic solvent like acetonitrile (B52724). arabjchem.orgnih.gov

| Parameter | Condition 1 | Condition 2 |

| Column | Agilent SB-C18 RRHD (2.1 mm × 50 mm, 1.7 µm) arabjchem.org | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) nih.gov |

| Mobile Phase A | 0.1% formic acid in water arabjchem.org | Acetonitrile nih.gov |

| Mobile Phase B | Acetonitrile arabjchem.org | Water with 0.2% glacial acetic acid (pH 6.5) nih.gov |

| Flow Rate | 0.3 mL/min arabjchem.org | 0.4 mL/min nih.gov |

| Column Temp. | 30 °C arabjchem.org | 35 °C nih.gov |

| Injection Vol. | 0.2 µL arabjchem.org | 2 µL nih.gov |

This table presents examples of UPLC conditions used in studies analyzing extracts containing Szechenyine. Specific gradient elution programs vary between methods.

High-Performance Liquid Chromatography (HPLC) with various detectors (UV, ELSD)

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the quantification of alkaloids, including those found alongside Szechenyine. researchgate.netnih.gov It operates on the same principles as UPLC but generally uses columns with larger particles (3-5 µm), resulting in longer analysis times. ijsrtjournal.com HPLC systems can be equipped with various detectors, with Ultraviolet (UV) and Evaporative Light Scattering Detectors (ELSD) being common choices.

HPLC-UV: This is a standard configuration where a UV detector measures the absorbance of the analyte at a specific wavelength. dergipark.org.tr For alkaloids and other compounds with chromophores (light-absorbing chemical structures), HPLC-UV provides a simple and reliable means of quantification. mdpi.comscielo.brchromatographyonline.com In the context of analyzing Aconitum species, HPLC-UV has been used to quantify major alkaloids, with detection wavelengths set to maximize sensitivity for the target compounds, such as 235 nm. nih.gov

HPLC-ELSD: The Evaporative Light Scattering Detector (ELSD) is a valuable alternative, particularly for compounds that lack a UV chromophore or absorb poorly in the UV spectrum. researchgate.netnih.gov The ELSD works by nebulizing the column eluent into a fine mist, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. mdpi.com This "universal" detection mechanism is independent of the analyte's optical properties, making it suitable for a broad range of compounds. researchgate.netijpsr.com While UV detection is often sufficient for many alkaloids, ELSD offers a viable quantitative solution for analytes where UV sensitivity is low. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile/Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. shimadzu.comwikipedia.org It is the gold standard for identifying volatile and semi-volatile organic compounds. wikipedia.org In a GC-MS system, the sample is vaporized and separated in a long capillary column before being detected by the mass spectrometer. shimadzu.com

The direct analysis of complex, non-volatile alkaloids like Szechenyine by GC-MS is generally not feasible due to their high molecular weight and low volatility, which would lead to thermal degradation in the hot injector port. wikipedia.org However, GC-MS is highly applicable for analyzing the volatile components within the same plant extracts where Szechenyine is found. cqvip.combiomedpharmajournal.org For non-volatile compounds, a chemical derivatization step can sometimes be employed to convert the analyte into a more volatile and thermally stable form, making it amenable to GC-MS analysis.

Mass Spectrometry-Based Imaging (e.g., DESI-MSI, MALDI-MSI) for Metabolite Profiling

Mass Spectrometry Imaging (MSI) is a revolutionary technique that visualizes the spatial distribution of molecules directly on the surface of a sample, such as a thin tissue section, without the need for labels. nih.gov This provides invaluable contextual information, revealing where specific compounds like Szechenyine are located within a biological system.

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI): DESI-MSI is an ambient ionization technique that requires minimal sample preparation, allowing for the direct analysis of samples in their native state. rsc.org It has been successfully applied to visualize the distribution of Szechenyine and other alkaloids in the tuberous root of Aconitum pendulum. researchgate.netnih.govresearchgate.net By scanning a charged solvent spray across a tissue section, DESI-MSI generates a chemical map, showing how the content of specific alkaloids changes during traditional medicine processing. researchgate.net This allows researchers to observe the chemical transformations and spatial shifts of metabolites directly within the tissue. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI): MALDI-MSI is another powerful imaging technique renowned for its high spatial resolution, capable of approaching the single-cell level. nih.govbiorxiv.org In MALDI-MSI, a tissue section is coated with a light-absorbing matrix. A focused laser is then fired across the sample, desorbing and ionizing analytes from the tissue, which are then analyzed by the mass spectrometer. gu.se This method generates detailed ion images showing the precise location of lipids, peptides, and other metabolites. nih.gov While DESI-MSI has been more prominently reported for Szechenyine specifically, MALDI-MSI is widely used for mapping the distribution of various alkaloids and metabolites in plant tissues, offering complementary information and superior spatial detail. researchgate.net

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. numberanalytics.comnih.gov They provide both separation and identification in a single, automated analysis. ijprajournal.com

The combination of UPLC with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is the most significant hyphenated technique used in the study of Szechenyine. researchgate.netarabjchem.orgnih.gov This approach leverages the high-resolution separation of UPLC and the sensitive, accurate mass detection of Q-TOF-MS. nih.govresearchgate.net This synergy is critical for:

Separation: Isolating individual compounds from a highly complex matrix containing dozens or hundreds of similar molecules. arabjchem.org

Identification: Providing high-resolution mass data that allows for the determination of the elemental composition and tentative identification of unknown compounds by comparing fragmentation patterns and retention times with known standards and databases. arabjchem.orgijprajournal.comresearchgate.net

This technique has been instrumental in identifying Szechenyine in processed plant materials and distinguishing between different chemical markers in various preparations of Aconitum pendulum. arabjchem.org

Method Validation for Reproducibility and Accuracy in Research Settings

For any analytical method to be considered reliable and scientifically sound, it must undergo validation. elementlabsolutions.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu While specific validation reports for a Szechenyine assay are not detailed in the available literature, the principles of validation are universal and would be applied to any quantitative method developed. researchgate.neteurachem.org

According to international guidelines such as those from the International Council for Harmonisation (ICH), a typical validation process assesses several key performance characteristics to ensure reproducibility and accuracy. europa.eulabmanager.com

| Validation Parameter | Purpose |

| Specificity | To ensure the method can unequivocally measure the analyte (Szechenyine) in the presence of other components like impurities, degradation products, or matrix components. elementlabsolutions.comeuropa.eu |

| Accuracy | To determine the closeness of the test results obtained by the method to the true value. It is often assessed using a reference standard or by recovery studies. elementlabsolutions.comeuropa.eu |

| Precision | To measure the degree of scatter between a series of measurements from the same sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day, inter-analyst, or inter-equipment precision). europa.eu |

| Linearity | To verify that the method's response is directly proportional to the concentration of the analyte within a given range. europa.eulabmanager.com |

| Range | To define the upper and lower concentration limits for which the method has been proven to be accurate, precise, and linear. europa.eu |

| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), indicating its reliability during normal use. elementlabsolutions.comeuropa.eu |

Ensuring these parameters meet predefined acceptance criteria is crucial for generating high-quality, reproducible data in any research setting involving the quantification of Szechenyine. elementlabsolutions.com

Sample Preparation Strategies for Complex Biological Matrices (e.g., plant extracts, cell lysates)

The accurate detection and quantification of Szechenyine, a diterpenoid alkaloid, from complex biological matrices is critically dependent on effective sample preparation. These matrices, such as plant extracts and cell lysates, contain a multitude of interfering compounds that can mask the analyte signal, cause ion suppression in mass spectrometry, and damage analytical instrumentation. Therefore, multi-step preparation strategies are employed to isolate and concentrate Szechenyine while removing unwanted components.

Preparation from Plant Extracts

Plant extracts, particularly from Aconitum species where Szechenyine is found, are rich in pigments, lipids, tannins, and other alkaloids, necessitating robust purification methods. The general workflow involves initial extraction from solid plant material followed by purification and concentration steps.

Initial Solvent Extraction The primary extraction of alkaloids from dried and powdered plant material is typically achieved using organic solvents or hydroalcoholic mixtures. Common techniques include maceration, sonication (ultrasound-assisted extraction), and reflux extraction. nih.gov The choice of solvent is crucial; methanol (B129727) and ethanol (B145695) are frequently used due to their ability to efficiently solubilize a wide range of alkaloids. nih.govayushportal.nic.in For instance, the roots of Aconitum richardsonianum have been extracted with 90% ethanol at room temperature to obtain crude alkaloid extracts. nih.govresearchgate.net Similarly, a Soxhlet apparatus using methanol has been employed for the exhaustive extraction of alkaloids from Aconitum chasmanthum roots. ayushportal.nic.in Ultrasound-Assisted Extraction (UAE) is a modern approach that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature. pensoft.netmdpi.comscientificelectronicarchives.org The efficiency of UAE is influenced by parameters such as ultrasonic frequency and power, temperature, and extraction time. mdpi.complos.org

| Extraction Method | Typical Solvents | Key Principles & Advantages | Reference |

|---|---|---|---|

| Maceration/Reflux | Methanol, Ethanol (50-95%), Chloroform (B151607) | Simple, well-established methods. Refluxing with heat increases extraction efficiency for moderately stable compounds. | nih.govnih.gov |

| Soxhlet Extraction | Methanol, Ethanol | Provides exhaustive extraction by repeatedly washing the sample with fresh, distilled solvent; suitable for continuous extraction. | ayushportal.nic.in |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol/Water mixtures | Rapid and efficient due to acoustic cavitation enhancing mass transfer. pensoft.net Reduces extraction time and solvent consumption compared to traditional methods. scientificelectronicarchives.orgplos.org | pensoft.netscientificelectronicarchives.orgplos.org |

Liquid-Liquid Extraction (LLE) Following the initial solvent extraction, Liquid-Liquid Extraction (LLE) is a fundamental technique for the selective separation of alkaloids. pensoft.net This method exploits the basic nature of alkaloids like Szechenyine. A typical LLE protocol involves:

Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl). In this acidic environment, the nitrogen atom in the alkaloid becomes protonated, forming a salt that is soluble in the aqueous phase.

Washing: The acidic solution is washed with a non-polar organic solvent (e.g., hexane) to remove neutral and weakly acidic lipophilic impurities.

Basification: The pH of the aqueous phase is then raised by adding a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to a pH of 9-11. nih.gov This deprotonates the alkaloid, converting it back to its free base form, which is soluble in organic solvents.

Final Extraction: The basified aqueous solution is then extracted with a water-immiscible organic solvent like chloroform or ethyl acetate (B1210297) to isolate the alkaloids. nih.govresearchgate.netsemanticscholar.org

Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) is a widely used and highly effective cleanup technique that provides cleaner extracts than LLE and reduces solvent use. researchgate.netfrontiersin.org For alkaloid purification, mixed-mode cation-exchange (MCX) cartridges are particularly effective. researchgate.netwaters.com These cartridges contain a sorbent with both reversed-phase (e.g., C18) and strong cation-exchange properties, allowing for a more selective purification based on both polarity and charge.

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| Conditioning | Flush cartridge with methanol, followed by water. | Activates the sorbent and ensures reproducible interactions. | waters.combund.de |

| Sample Loading | Load the acidified crude extract (supernatant from the initial extraction). | Analytes (protonated alkaloids) are retained on the sorbent by both reversed-phase and cation-exchange mechanisms. | researchgate.netwaters.com |

| Washing | Wash with an acidic solution (e.g., 0.1 M HCl) and then with methanol. | Removes neutral and acidic interferences without dislodging the protonated alkaloids. | bund.dejst.go.jp |

| Elution | Elute with a fresh mixture of 5% ammonium hydroxide in methanol. | The basic solution neutralizes the charge on the alkaloids, disrupting the cation-exchange retention and allowing them to be eluted. | bund.dejst.go.jp |

Matrix Solid-Phase Dispersion (MSPD) Matrix Solid-Phase Dispersion (MSPD) is an alternative sample preparation process that combines extraction and cleanup into a single step. mdpi.com In this method, the solid plant sample is blended directly with an SPE sorbent (like C18) in a mortar. This process simultaneously disrupts the sample matrix and disperses the components onto the sorbent. The resulting mixture is packed into a column, and analytes are selectively eluted by passing different solvents through it. MSPD is valued for its simplicity, efficiency, and minimal solvent consumption. mdpi.com

Preparation from Cell Lysates

Extracting Szechenyine from cell lysates for in vitro studies presents a different set of challenges, primarily the high concentration of proteins and salts. While specific protocols for Szechenyine are not widely published, general methodologies for analyzing alkaloids in biological matrices like whole blood, urine, or tissue homogenates are applicable. nih.govpsu.edu

Protein Precipitation The first and most critical step is the removal of proteins, which can interfere with chromatographic analysis. This is typically achieved by adding a cold organic solvent, such as acetonitrile or methanol, or an acid like trichloroacetic acid to the cell lysate. This denatures the proteins, causing them to precipitate out of the solution. The sample is then centrifuged, and the clear supernatant containing the analyte is collected for further purification. psu.edu

Magnetic Dispersive Solid-Phase Extraction (MDSPE) A modern and automatable technique for cleaning up complex biological fluids is magnetic dispersive solid-phase extraction (MDSPE). nih.gov This method uses magnetic sorbent particles (e.g., magnetic HLB) that are dispersed directly into the sample supernatant. After a brief incubation period during which the analytes adsorb to the particles, an external magnetic field is applied to aggregate the particles, allowing the supernatant containing impurities to be easily decanted. The analytes are then eluted from the particles using a small volume of an appropriate solvent. This technique is extremely rapid, with pretreatment times of less than two minutes per sample, and offers high recovery rates. nih.gov

| Technique | Principle | Application | Advantages | Reference |

|---|---|---|---|---|

| Matrix Solid-Phase Dispersion (MSPD) | Simultaneous sample disruption and dispersion on a solid support, followed by selective elution. | Solid and semi-solid plant materials. | Reduces sample handling steps, minimizes solvent use, cost-efficient. | mdpi.com |

| Magnetic Dispersive SPE (MDSPE) | Uses magnetic sorbent particles dispersed in the sample liquid. Analytes are adsorbed, particles are collected by a magnet, and analytes are eluted. | Biological fluids (blood, urine), cell lysates. | Extremely fast, high throughput, easily automated, high recovery rates. | nih.gov |

For quantitative analysis in cell lysates, the use of an internal standard is essential to correct for matrix effects and variations in extraction efficiency. nih.gov The final purified extract is typically reconstituted in a solvent compatible with the analytical instrument, such as a methanol/water mixture, before injection for LC-MS/MS analysis. bund.desaiflucknow.org

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like Szechenyine) when bound to a macromolecular target (e.g., a protein or DNA) to form a stable complex. This technique is widely used in drug discovery to predict binding modes and affinities, thereby identifying potential therapeutic targets or optimizing lead compounds. nih.govnih.govkg.ac.rs For Szechenyine, molecular docking simulations would involve predicting its binding to various biological macromolecules potentially involved in its reported activities, such as anti-tumor effects. researchgate.net

In the context of Szechenyine, binding site analysis would involve identifying specific regions on target proteins where the compound is most likely to bind. This typically includes analyzing the shape, size, and chemical properties (hydrophobicity, hydrogen bonding capabilities, electrostatic potential) of pockets or grooves on the protein surface. Conformational flexibility of both Szechenyine and the target protein is a critical consideration. Szechenyine, as a complex organic compound, possesses inherent flexibility, allowing it to adopt various conformations to optimize its fit within a binding site. archivemarketresearch.com Similarly, proteins can undergo induced fit or conformational changes upon ligand binding, which advanced docking algorithms can account for to varying degrees. Understanding these flexibilities is crucial for accurate binding predictions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, simulating the time-dependent behavior of atoms and molecules. github.ioarxiv.orgnih.govbnl.gov Unlike static docking, MD simulations allow for the observation of conformational changes, protein-ligand interactions, and solvent effects over time, offering a more realistic representation of biological processes. github.ioarxiv.orgnih.gov For Szechenyine, MD simulations would be invaluable for understanding its behavior in a physiological environment.